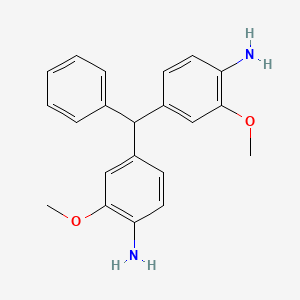
4,4'-Diamino-3,3'-dimethoxytriphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is an organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . It is characterized by the presence of two amino groups and two methoxy groups attached to a triphenylmethane core. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane typically involves the reaction of 3,3’-dimethoxybenzidine with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the triphenylmethane structure . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane may involve large-scale batch or continuous processes. The raw materials, including 3,3’-dimethoxybenzidine and benzaldehyde, are mixed in the presence of an acid catalyst. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diamino-3,3’-dimethoxytriphenylmethane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triphenylmethane derivatives.
Applications De Recherche Scientifique
4,4’-Diamino-3,3’-dimethoxytriphenylmethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and staining techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dimethoxy-4,4’-diaminotriphenylmethane
- Bis-(3-methoxy-4-aminophenyl)-phenylmethane
- 3,3’-Dijod-azobenzol
Uniqueness
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is unique due to its specific substitution pattern on the triphenylmethane core. The presence of both amino and methoxy groups provides a distinct set of chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
6259-05-8 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[(4-amino-3-methoxyphenyl)-phenylmethyl]-2-methoxyaniline |
InChI |
InChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3 |
Clé InChI |
MLYNBXBOZUQBFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


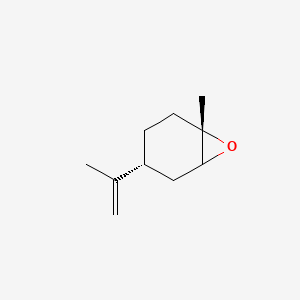
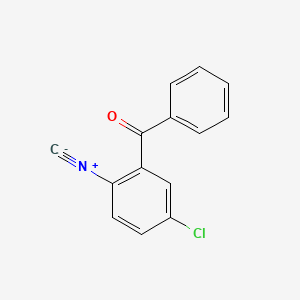
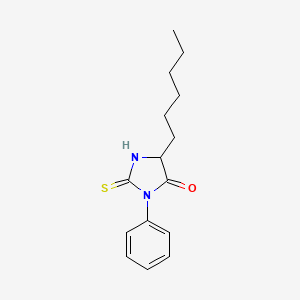
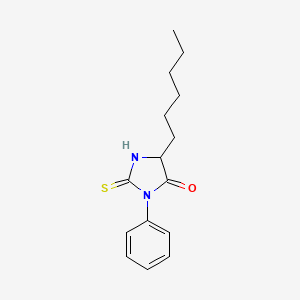
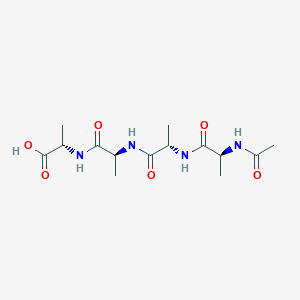
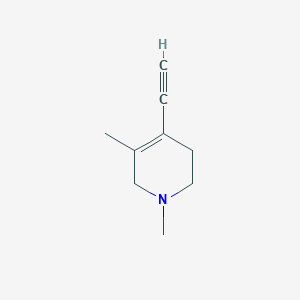
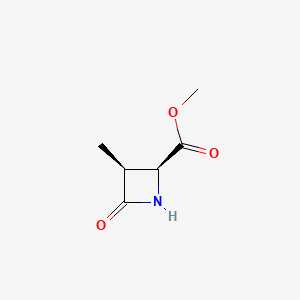
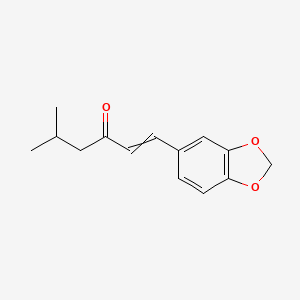
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
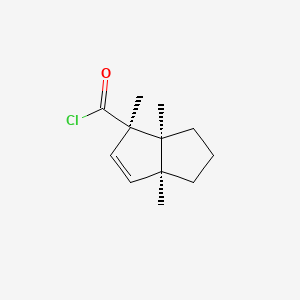
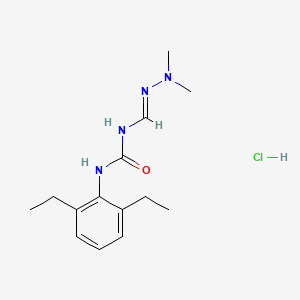
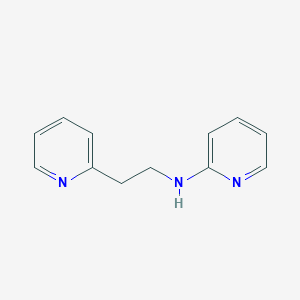
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
